

Application Notes and Protocols for Photochemical Reactions with Iron Pentacarbonyl

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Compound of Interest

Compound Name: Iron pentacarbonyl

Cat. No.: B077669

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Introduction

Iron pentacarbonyl, $\text{Fe}(\text{CO})_5$, is a versatile and highly reactive organometallic compound that serves as a valuable precursor in a variety of photochemical reactions. Upon irradiation with ultraviolet (UV) light, $\text{Fe}(\text{CO})_5$ readily undergoes decarbonylation to generate highly reactive, coordinatively unsaturated iron carbonyl species such as $\text{Fe}(\text{CO})_4$ and $\text{Fe}(\text{CO})_3$.^[1] These intermediates can then react with a wide range of substrates, enabling the synthesis of diverse organic and organometallic molecules.^[1] This document provides detailed application notes and experimental protocols for conducting photochemical reactions with **iron pentacarbonyl**, with a focus on safety, experimental setup, and the synthesis of representative compounds.

Safety Precautions

Iron pentacarbonyl is a hazardous material and must be handled with extreme caution in a well-ventilated fume hood.^{[2][3][4]} It is a toxic, flammable, and volatile liquid that is sensitive to light and air.^{[2][5]}

Personal Protective Equipment (PPE):

- Gloves: Neoprene or nitrile gloves are recommended.^[6]

- Eye Protection: Chemical safety goggles and a face shield are essential.[2]
- Lab Coat: A flame-retardant lab coat should be worn.
- Respirator: In case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Handling and Storage:

- All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon). [3]
- Store in a tightly sealed container, protected from light, in a cool, well-ventilated area.[4]
Recommended storage temperature is 2-8 °C.[3]
- Ground and bond containers when transferring material to prevent static discharge.[2]
- Use spark-proof tools and explosion-proof equipment.[2]

Spill and Waste Disposal:

- In case of a spill, evacuate the area and remove all ignition sources.[4] Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[2]
- Dispose of **iron pentacarbonyl** and any contaminated materials as hazardous waste according to local, state, and federal regulations.[3][5]

Experimental Setup

A typical experimental setup for photochemical reactions with **iron pentacarbonyl** consists of a photoreactor equipped with a UV light source, a reaction vessel, and a cooling system.

UV Light Source:

- Medium-pressure mercury vapor lamps are commonly used as they provide a broad spectrum of UV radiation.[1]

- The choice of lamp depends on the specific reaction and the absorption characteristics of the reactants.

Reaction Vessel:

- Quartz is the preferred material for the reaction vessel and immersion well due to its transparency to UV light.^[1]
- The reaction vessel should be equipped with ports for the introduction of reactants, inert gas purging, and sampling.

Cooling System:

- Photochemical reactions can generate significant heat, so a cooling system is crucial to maintain the desired reaction temperature. An immersion cooler or a cooling jacket around the reaction vessel can be used.

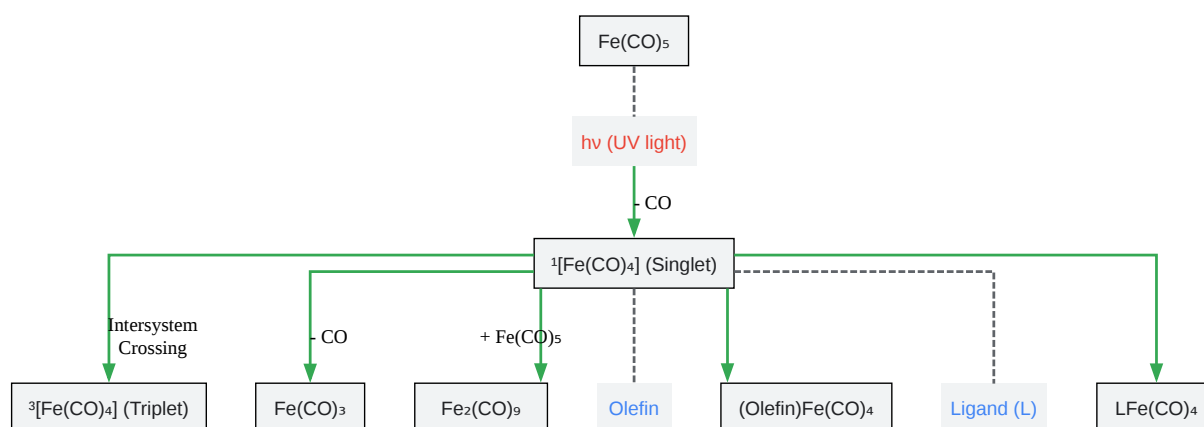
General Procedure for Setting up the Photoreactor:

- Assemble the photoreactor in a fume hood.
- Place the UV lamp inside the quartz immersion well.
- Position the immersion well within the reaction vessel.
- Connect the cooling system to the immersion well and/or the reaction vessel jacket.
- Ensure all connections are secure to prevent leaks.
- Purge the entire system with an inert gas (e.g., nitrogen or argon) before introducing the reactants.

Photochemical Reaction Pathways of Iron Pentacarbonyl

The photochemistry of **iron pentacarbonyl** is initiated by the absorption of a UV photon, leading to the ejection of one or more carbon monoxide (CO) ligands. This process generates

highly reactive iron carbonyl intermediates that can participate in various subsequent reactions.



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Caption: Photochemical pathways of **iron pentacarbonyl**.

Experimental Protocols

Protocol 1: Synthesis of Diiron Nonacarbonyl ($\text{Fe}_2(\text{CO})_9$)

This protocol describes the synthesis of diiron nonacarbonyl via the UV irradiation of **iron pentacarbonyl** in a glacial acetic acid solution.

Materials:

- **Iron pentacarbonyl** ($\text{Fe}(\text{CO})_5$)
- Glacial acetic acid, degassed
- Hexane, degassed

- Acetone, degassed
- Photoreactor with a medium-pressure mercury lamp and a quartz immersion well
- Schlenk flask
- Cannula
- Filter funnel

Procedure:

- Under an inert atmosphere, charge a quartz reaction vessel with a solution of **iron pentacarbonyl** (e.g., 10 mL, 74.4 mmol) in degassed glacial acetic acid (e.g., 100 mL).
- Assemble the photoreactor and start the cooling system to maintain a temperature of 15-20 °C.
- Turn on the UV lamp and irradiate the solution with stirring for approximately 20-24 hours. The solution will turn into a slurry as the orange-yellow precipitate of diiron nonacarbonyl forms.
- After the reaction is complete, turn off the UV lamp and allow the mixture to settle.
- Under an inert atmosphere, carefully decant the supernatant acetic acid solution.
- Wash the solid product by adding degassed hexane (e.g., 3 x 50 mL), allowing the solid to settle, and decanting the washings.
- Repeat the washing procedure with degassed acetone (e.g., 2 x 30 mL).
- Dry the resulting bright orange-yellow crystalline solid under a stream of inert gas and then under vacuum.

Characterization:

- The product can be characterized by infrared (IR) spectroscopy. The IR spectrum (in Nujol mull) of $\text{Fe}_2(\text{CO})_9$ shows characteristic terminal CO stretching frequencies around 2080,

2034, and 1995 cm^{-1} and a bridging CO stretching frequency around 1828 cm^{-1} .

Protocol 2: Photochemical Synthesis of (η^4 -Cyclohexa-1,3-diene)tricarbonyliron(0)

This protocol outlines the synthesis of an iron-diene complex through the photochemical reaction of **iron pentacarbonyl** with 1,3-cyclohexadiene.

Materials:

- **Iron pentacarbonyl** ($\text{Fe}(\text{CO})_5$)
- 1,3-Cyclohexadiene, freshly distilled
- Hexane, degassed
- Photoreactor with a medium-pressure mercury lamp and a quartz immersion well
- Schlenk flask
- Cannula
- Filter funnel with Celite

Procedure:

- Under an inert atmosphere, add **iron pentacarbonyl** (e.g., 5.0 mL, 37.2 mmol) and freshly distilled 1,3-cyclohexadiene (e.g., 10.0 mL, 104 mmol) to degassed hexane (e.g., 150 mL) in a quartz reaction vessel.
- Assemble the photoreactor, start the cooling system to maintain a temperature of approximately 10 °C.
- Irradiate the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the $\text{Fe}(\text{CO})_5$ bands and the appearance of the product bands.
- Once the reaction is complete, turn off the UV lamp.

- Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove any solid byproducts.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product as a yellow oil or solid.
- The product can be further purified by chromatography on silica gel or by distillation under reduced pressure.

Characterization:

- The product can be characterized by ^1H NMR and IR spectroscopy. The IR spectrum (in hexane) will show characteristic terminal CO stretching frequencies for the $\text{Fe}(\text{CO})_3$ moiety.

Quantitative Data

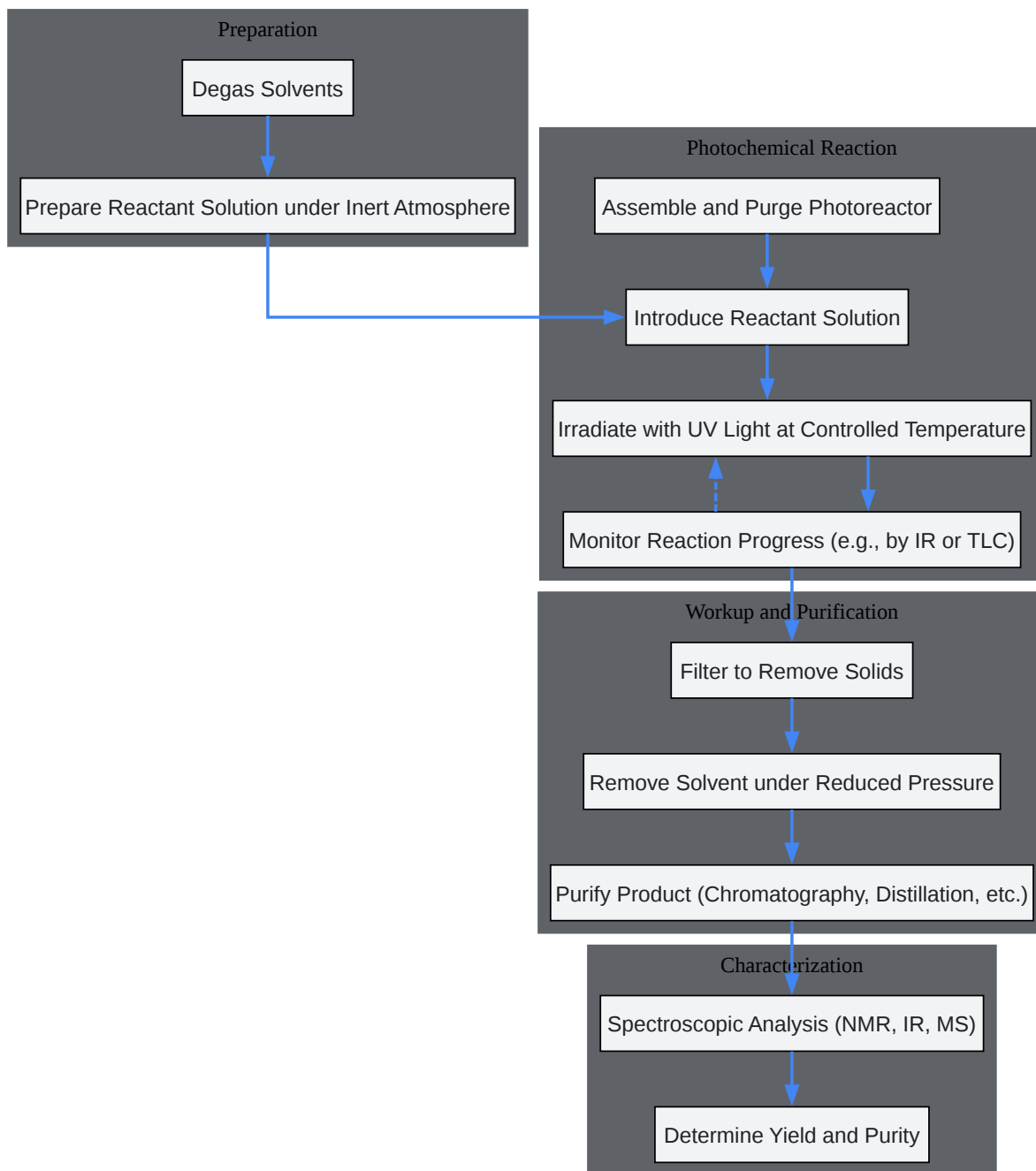
The efficiency of photochemical reactions is often described by the quantum yield (Φ), which is the number of moles of a specific product formed per mole of photons absorbed by the reactant.

Reaction	Wavelength (nm)	Solvent	Quantum Yield (Φ)	Reference
$\text{Fe}(\text{CO})_5 \rightarrow \text{Fe}(\text{CO})_4 + \text{CO}$	254	Gas Phase	~0.85	[7]
$2 \text{Fe}(\text{CO})_5 \rightarrow \text{Fe}_2(\text{CO})_9 + \text{CO}$	350	Heptane	0.36	[8]
$\text{Fe}(\text{CO})_5 + \text{C}_6\text{H}_5\text{C}\equiv\text{CH} \rightarrow (\text{C}_6\text{H}_5\text{C}\equiv\text{CH})\text{Fe}(\text{CO})_4$	>300	Hexane	Not reported	
$\text{Fe}(\text{CO})_5 + \text{norbornadiene} \rightarrow (\eta^4\text{-norbornadiene})\text{Fe}(\text{CO})_3$	350	Benzene	Not reported	

Note: Quantum yields can be highly dependent on experimental conditions such as solvent, temperature, and substrate concentration. The values presented here are for illustrative purposes.

Experimental Workflow and Logic

The general workflow for conducting a photochemical reaction with **iron pentacarbonyl** involves several key stages, from preparation to product analysis.



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Caption: General workflow for photochemical reactions with **iron pentacarbonyl**.

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